An In-depth Technical Guide to 4-Chloro-1-methylpiperidine-d4 Hydrochloride: Structure, Properties, and Applications in Advanced Pharmaceutical Research
An In-depth Technical Guide to 4-Chloro-1-methylpiperidine-d4 Hydrochloride: Structure, Properties, and Applications in Advanced Pharmaceutical Research
This technical guide provides a comprehensive overview of 4-Chloro-1-methylpiperidine-d4 Hydrochloride, a deuterated analogue of a key synthetic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physical properties, and, most critically, its applications as a powerful tool in modern analytical and metabolic studies. The strategic incorporation of deuterium atoms into the 4-Chloro-1-methylpiperidine scaffold offers significant advantages in pharmacokinetic and bioanalytical research, which will be explored in detail.
Unveiling the Molecular Architecture: Chemical Structure and Isotopic Labeling
4-Chloro-1-methylpiperidine-d4 Hydrochloride is a stable, isotopically labeled form of 4-Chloro-1-methylpiperidine hydrochloride. The core structure consists of a piperidine ring, which is a six-membered heterocycle containing a nitrogen atom. This ring is substituted with a methyl group on the nitrogen atom (position 1) and a chlorine atom at position 4. The key feature of this compound is the incorporation of four deuterium (d4) atoms at the 2 and 6 positions of the piperidine ring.
IUPAC Name: 4-chloro-1-methylpiperidine-2,2,6,6-d4 hydrochloride[1]
CAS Number: 1329611-74-6[1]
Molecular Formula: C₆H₉D₄Cl₂N[1]
Molecular Weight: 174.10 g/mol [1]
The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable for use in biological and analytical applications.[2][3]
Caption: Chemical structure of 4-Chloro-1-methylpiperidine-d4 Hydrochloride.
Physicochemical Characteristics
While specific experimental data for the deuterated form is not extensively published, the physical and chemical properties can be closely approximated by its non-deuterated counterpart, 4-Chloro-1-methylpiperidine hydrochloride. The introduction of deuterium has a negligible effect on most bulk physical properties.
| Property | Value | Source(s) |
| Appearance | White to off-white powder or chunks. | [2] |
| Melting Point | 152-166 °C | [4] |
| Solubility | Soluble in DMSO, Methanol, and Water. | [2] |
| Stability | Stable under normal conditions; hygroscopic. | [5] |
| Storage | Keep in a dry, cool, and well-ventilated place. | [5] |
The Significance of Deuteration in Drug Development
The primary utility of 4-Chloro-1-methylpiperidine-d4 Hydrochloride stems from its isotopic labeling. In the realm of pharmaceutical research, deuterated compounds are invaluable for two main reasons: their application as internal standards in quantitative bioanalysis and their potential to favorably alter a drug's metabolic profile.
The Gold Standard Internal Standard for LC-MS/MS Bioanalysis
Liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone technique for quantifying drug concentrations in complex biological matrices like plasma and urine.[6] To ensure accuracy and precision, an internal standard (IS) is added to all samples. A stable isotope-labeled internal standard (SIL-IS), such as our topic compound, is considered the gold standard.[2][6][7][8]
The rationale is that a SIL-IS is chemically identical to the analyte of interest and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[6] However, due to the mass difference imparted by the deuterium atoms, it can be distinguished by the mass spectrometer. This allows for the correction of variability arising from:
-
Matrix Effects: Co-eluting endogenous components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A SIL-IS experiences the same matrix effects as the analyte, allowing for reliable normalization.[6]
-
Sample Preparation Losses: Inconsistent recovery during extraction or other sample clean-up steps is a common source of error. The SIL-IS accounts for these losses.[6]
Caption: Workflow for using a SIL-IS in quantitative bioanalysis.
Probing and Modifying Metabolic Pathways
The replacement of hydrogen with deuterium can influence the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds.[9] By strategically placing deuterium atoms at sites of metabolism, it is possible to:
-
Slow down the rate of metabolism: This can lead to a longer drug half-life and increased systemic exposure.[10][11][12]
-
Shift metabolic pathways: If a drug has multiple metabolic pathways, deuteration at one site can favor metabolism at another site. This can be used to reduce the formation of toxic metabolites.[11][12]
4-Chloro-1-methylpiperidine is a common intermediate in the synthesis of various pharmaceuticals, including antihistamines like Loratadine.[7] Therefore, its deuterated analogue can be used in preclinical studies to investigate the metabolism of new drug candidates containing this piperidine moiety.
Synthesis and Characterization
Conceptual Synthesis Approach
The synthesis of 4-Chloro-1-methylpiperidine-d4 Hydrochloride would typically involve the preparation of a deuterated precursor followed by the introduction of the chloro and methyl groups. A plausible synthetic route could start from a commercially available deuterated piperidine derivative or involve a reduction step using a deuterium source.
A general strategy for the synthesis of the non-deuterated analogue involves the treatment of N-methyl-4-piperidinol with a chlorinating agent like thionyl chloride.[13]
Caption: A potential synthetic pathway to the target compound.
Analytical Characterization
The identity and purity of 4-Chloro-1-methylpiperidine-d4 Hydrochloride would be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a decrease in the signal intensity for the protons at the 2 and 6 positions of the piperidine ring due to deuterium substitution. ¹³C NMR would show the characteristic signals for the piperidine ring carbons.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the incorporation of four deuterium atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H, C-N, and C-Cl bonds. The C-D stretching vibrations would appear at a lower frequency compared to the C-H stretches.
Practical Applications and Experimental Protocols
Protocol: Use as an Internal Standard in LC-MS/MS
Objective: To accurately quantify a drug candidate containing the 4-chloro-1-methylpiperidine moiety in human plasma.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the analyte and 4-Chloro-1-methylpiperidine-d4 Hydrochloride (SIL-IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards and Quality Control Samples: Serially dilute the analyte stock solution with blank human plasma to prepare calibration standards at various concentrations. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation: a. To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the SIL-IS working solution (e.g., 100 ng/mL in methanol). b. Add 300 µL of acetonitrile to precipitate the plasma proteins. c. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Inject the prepared sample onto a suitable C18 column. b. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. c. Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both the analyte and the SIL-IS in multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Integrate the peak areas for the analyte and the SIL-IS. b. Calculate the peak area ratio (analyte/SIL-IS). c. Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
4-Chloro-1-methylpiperidine-d4 Hydrochloride is a powerful and versatile tool for pharmaceutical researchers. Its primary role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical data, which is fundamental to drug development. Furthermore, its use in metabolic studies provides valuable insights into the biotransformation of drug candidates containing the piperidine scaffold. As the demand for more precise and robust analytical methods continues to grow, the importance of deuterated compounds like 4-Chloro-1-methylpiperidine-d4 Hydrochloride in advancing pharmaceutical science cannot be overstated.
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